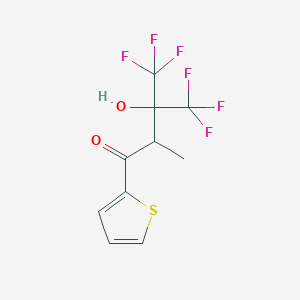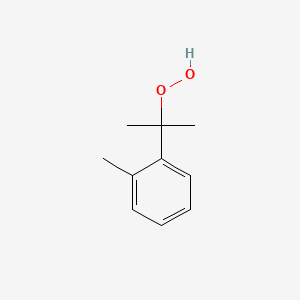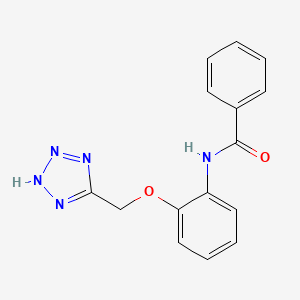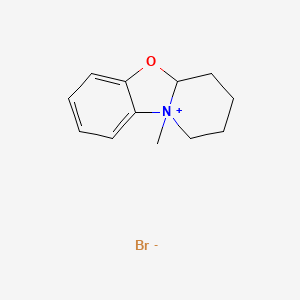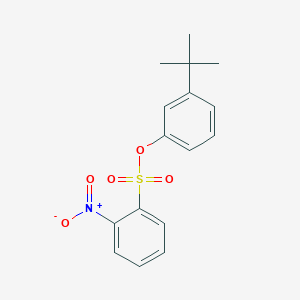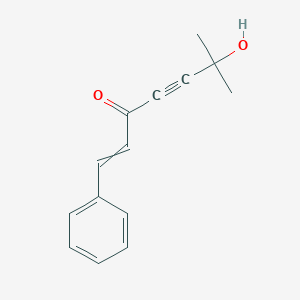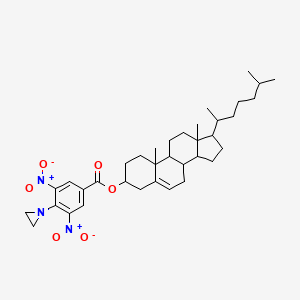
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is a complex organic compound that combines a steroidal backbone with a nitrobenzene moiety and an aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate typically involves multiple steps. One common approach is to start with cholest-5-en-3-ol, which undergoes esterification with 4-(aziridin-1-yl)-3,5-dinitrobenzoic acid. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The steroidal backbone can be oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) are common methods.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aziridines.
Aplicaciones Científicas De Investigación
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its steroidal structure.
Medicine: Investigated for its potential as a drug candidate, particularly in cancer research, due to the presence of the aziridine ring, which can form covalent bonds with DNA.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate involves its ability to interact with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity makes it a potential candidate for use in targeted drug delivery systems, where it can selectively bind to and modify specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is unique due to the combination of its steroidal backbone, aziridine ring, and nitrobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
24147-54-4 |
|---|---|
Fórmula molecular |
C36H51N3O6 |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(aziridin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C36H51N3O6/c1-22(2)7-6-8-23(3)28-11-12-29-27-10-9-25-21-26(13-15-35(25,4)30(27)14-16-36(28,29)5)45-34(40)24-19-31(38(41)42)33(37-17-18-37)32(20-24)39(43)44/h9,19-20,22-23,26-30H,6-8,10-18,21H2,1-5H3 |
Clave InChI |
XQUAXGTVSUXCHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])N6CC6)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


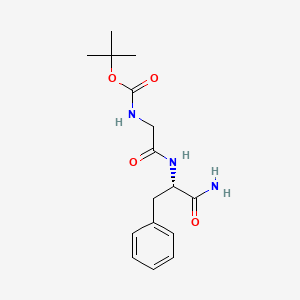
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
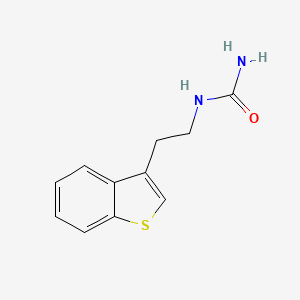
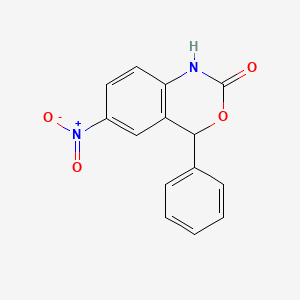
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
